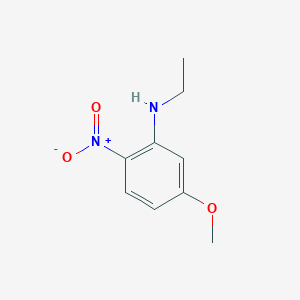

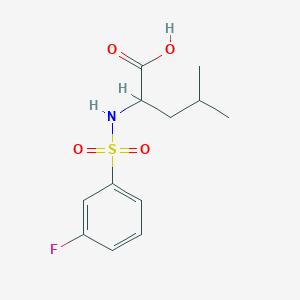

![molecular formula C13H15NO B2894163 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one CAS No. 1352925-73-5](/img/structure/B2894163.png)

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is a chemical compound that has been described as a promising building block for medicinal chemistry . It was first synthesized in a two-step multigram process . This compound is particularly interesting because it can be selectively derivatized, providing novel conformationally restricted piperidine derivatives .

Synthesis Analysis

The synthesis of this compound involves a two-step multigram process . The first step involves the addition of a mixture of cyclobutanone, N, N -bis (methoxymethyl)benzylamine, and chlorotrimethylsilane to acetonitrile . This mixture is added dropwise to acetonitrile upon stirring at 40 °C during 3 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutane ring, which can be selectively derivatized . This allows for the creation of novel conformationally restricted piperidine derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily focused on its potential as a building block for medicinal chemistry . For example, it can undergo [2+2]-Photocycloaddition with N-Benzylmaleimide to form functional 3-Azabicyclo [3.2.0]heptanes .科学的研究の応用

Advanced Building Blocks for Drug Discovery

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one has been identified as a promising building block in medicinal chemistry. A method for the efficient two-step multigram synthesis of this compound has been described, showcasing its potential as a foundation for further selective derivatization. This allows the creation of novel conformationally restricted piperidine derivatives, highlighting its significance in drug discovery and development processes (Denisenko et al., 2010).

Photochemical Synthesis Approach

The compound plays a crucial role in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. A rapid two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed. This method emphasizes the compound's utility in facilitating efficient and innovative pathways for synthesizing structurally complex molecules for pharmaceutical research (Denisenko et al., 2017).

Versatility in Synthesis of Bicyclic Compounds

The compound's versatility extends to the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process involves cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products, leading to cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. The methodology offers a convenient alternative for the preparation of cis-4,4-dimethyl-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their derivatives, demonstrating the compound's application in creating promising compounds for drug design (Mollet et al., 2012).

Contribution to Novel Azaheterocycles Synthesis

Additionally, this compound contributes to the development of novel azaheterocycles. A Mn(III)-mediated formal [3+3]-annulation technique using vinyl azides and cyclopropanols, including the synthesis of 2-azabicyclo[3.3.1] and 2-azabicyclo[4.3.1] frameworks, showcases its role in expanding the repertoire of synthetic strategies for constructing complex nitrogen-containing heterocycles. This method highlights the compound's utility in synthesizing structurally diverse molecules with potential biological activity (Wang et al., 2011).

将来の方向性

The future directions for research on 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one are likely to focus on its potential as a building block for medicinal chemistry . This could involve exploring new ways to selectively derivatize the cyclobutane ring, as well as investigating the properties of the novel conformationally restricted piperidine derivatives that can be created .

作用機序

Target of Action

It is known to be a promising building block for medicinal chemistry , suggesting that it may interact with various biological targets depending on its specific derivatization.

Mode of Action

The mode of action of 3-Benzyl-3-azabicyclo[31The compound is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives . This suggests that its mode of action could vary significantly depending on the specific derivatives and their interactions with biological targets.

特性

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-12-6-11(7-12)9-14(13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFKRPHPDTFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

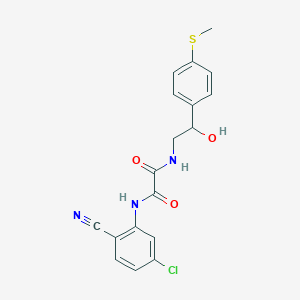

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)

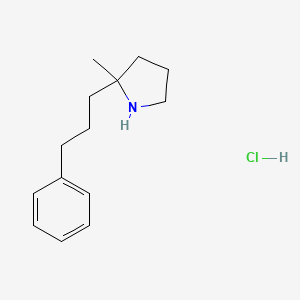

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

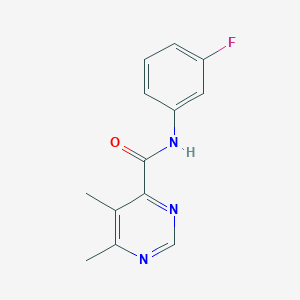

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)